molecular formula C24H28N2O2S B4035327 2,2'-[thiobis(1-oxo-3,1-propanediyl)]bis-1,2,3,4-tetrahydroisoquinoline

2,2'-[thiobis(1-oxo-3,1-propanediyl)]bis-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4035327
M. Wt: 408.6 g/mol
InChI Key: GUWQTWYSTDYOSD-UHFFFAOYSA-N
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Description

2,2'-[thiobis(1-oxo-3,1-propanediyl)]bis-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.18714931 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclizations and Pharmaceutical Drug Synthesis : Cyanoselenoacetamide reacts with hydrogen sulfide to form propane-bis(thioamide), a precursor to thiazoles and tetrahydroisoquinoline derivatives. These compounds have applications in pharmaceutical drug synthesis (Dyachenko & Vovk, 2013).

  • Synthesis of Novel Compounds : Research has explored the synthesis of new compounds such as bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, which is derived from similar processes involving tetrahydroisoquinoline (Rimaz et al., 2009).

  • Asymmetric Hydrogenation in Organic Synthesis : The asymmetric hydrogenation of isoquinolinium salts using chiral iridium complexes is a technique for synthesizing optically active tetrahydroisoquinolines, important intermediates for pharmaceutical drugs (Iimuro et al., 2013).

  • Stereochemistry and Structural Analysis : Studies have been conducted on the stereochemistry of stereoisomeric tetrahydroisoquinolines, contributing to the understanding of molecular structures in medicinal chemistry (Fülöp et al., 1990).

  • Antileukemic Activity in Medicinal Chemistry : Synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, and similar compounds, has shown activity against lymphocytic leukemia, indicating potential in cancer treatment research (Anderson et al., 1988).

  • Development of Luminescent Bimetallic Complexes : Research on the synthesis and photophysical properties of homobimetallic Re(I) complexes, which are derived from processes involving tetrahydroisoquinolines, contributes to the development of luminescent materials (Lin et al., 1992).

  • Investigations into Oxidative Functionalization : Studies have been conducted on the oxidative functionalization of tetrahydroisoquinolines at specific positions, demonstrating their utility in organic synthesis and medicinal chemistry (Oss et al., 2018).

  • Exploration of Therapeutic Applications : Research has been done on the therapeutic applications of tetrahydroisoquinolines, exploring their potential in treating diseases such as cancer and malaria (Singh & Shah, 2017).

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c27-23(25-13-9-19-5-1-3-7-21(19)17-25)11-15-29-16-12-24(28)26-14-10-20-6-2-4-8-22(20)18-26/h1-8H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWQTWYSTDYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCSCCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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